In-Depth Technical Guide: 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid (CAS: 1379313-04-8)
In-Depth Technical Guide: 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid (CAS: 1379313-04-8)
Executive Summary
4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a highly specialized, fluorinated heterocyclic building block widely utilized in the rational design of targeted therapeutics and agrochemicals. The strategic placement of a trifluoromethyl (–CF₃) group on an electron-deficient pyrimidine core provides unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity in hydrophobic target pockets[1]. This technical guide details the structural rationale, synthetic utility, and validated protocols for incorporating this compound into advanced drug discovery workflows.
Physicochemical Profiling & Structural Rationale
Understanding the intrinsic properties of this building block is critical for predicting its behavior in both synthetic reactions and biological systems.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
| CAS Number | 1379313-04-8[2] |
| Molecular Formula | C₇H₅F₃N₂O₂[3] |
| Molecular Weight | 206.12 g/mol [3] |
| Core Structure | Pyrimidine |
| Key Functional Groups | -CF₃ (C6), -CH₃ (C4), -COOH (C2) |
| Primary Application | Heterocyclic Building Block / Pharmacophore Linker[2] |
Causality of Structural Features
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The Trifluoromethyl Effect: The –CF₃ group at the C6 position is not merely a steric placeholder. Fluorine's high electronegativity strongly withdraws electron density from the pyrimidine ring, rendering the core highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, in kinase inhibitor design, the –CF₃ group frequently displaces high-energy water molecules in deep hydrophobic pockets, driving binding affinity through favorable entropic gains[1].
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The C2-Carboxylic Acid: Positioned directly between two nitrogen atoms, this carboxylic acid is highly activated. It serves as the primary synthetic handle for coupling with diverse amines to form robust amide linkages, which are critical for extending the pharmacophore into solvent-exposed regions of a protein target[4].
Structural features of CAS 1379313-04-8 and their biological and synthetic outcomes.
Mechanistic Role in Drug Design
In the development of targeted therapies, particularly kinase inhibitors (e.g., PI3Kδ or CDK inhibitors), the substitution pattern on the pyrimidine ring dictates both efficacy and selectivity. Computational workflows and structure-activity relationship (SAR) studies have demonstrated that transitioning from a simple methyl or difluoromethyl group to a trifluoromethyl group fundamentally alters the binding mode[1].
The bulky, electron-withdrawing –CF₃ group forces the pyrimidine core into a specific conformation, optimizing hydrogen bonding between the C2-amide linker and the kinase hinge region. Simultaneously, the –CF₃ itself anchors the molecule in the lipophilic specificity pocket, preventing the rapid dissociation of the drug-target complex[4].
Experimental Protocols: Optimized Amidation Workflow
Due to the severely electron-deficient nature of the trifluoromethyl-pyrimidine core, the C2-carboxylic acid is less nucleophilic than standard aliphatic acids. Traditional coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. Therefore, uronium-based coupling reagents such as HATU are required to generate a highly reactive HOAt-active ester intermediate[1].
Self-Validating Amidation Protocol
Objective: High-yield synthesis of a pyrimidine-2-carboxamide derivative. Reagents: 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.
Step-by-Step Methodology:
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Pre-Activation (Causality - Maximizing Active Ester Formation): Dissolve the pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at 0 °C for 15 minutes.
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Why: The low temperature prevents premature degradation of the highly reactive HOAt ester, while DIPEA ensures complete deprotonation of the acid without acting as a competing nucleophile.
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Amine Addition (Causality - Controlling Exothermicity): Slowly add the target primary or secondary amine (1.1 eq) dropwise.
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Why: Dropwise addition prevents localized heating and minimizes the formation of unreactive guanidinium byproducts from excess HATU.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS. The electron-withdrawing –CF₃ group accelerates the nucleophilic attack on the active ester, usually driving the reaction to completion quickly[1].
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Quench and Extraction (Causality - Removing DMF and Salts): Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x), saturated NaHCO₃, and brine.
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Why: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing it from co-eluting with the product during chromatography.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Step-by-step synthetic workflow for the amidation of CAS 1379313-04-8 using HATU coupling.
Analytical Validation
To ensure scientific integrity, the resulting derivatives must be rigorously validated using the following self-validating analytical checks:
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¹H NMR (CDCl₃ or DMSO-d₆): The C5 proton of the pyrimidine ring will appear as a distinct, sharp singlet (typically around δ 7.8–8.2 ppm), shifted significantly downfield due to the adjacent –CF₃ group[4]. The methyl group at C4 will appear as a singlet around δ 2.6–2.8 ppm.
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¹⁹F NMR: Crucial for confirming the integrity of the –CF₃ group, which should appear as a sharp singlet around δ -68 to -72 ppm. A missing or shifted peak indicates defluorination or side reactions.
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LC-MS: Electrospray ionization (ESI) should yield a clear [M+H]⁺ peak matching the calculated exact mass of the coupled amide.
References
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4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid_1379313. mdfcw.com.3
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Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold. ACS Publications. 4
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1379313-04-8 | 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid. BLDpharm.2
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Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. PMC / NIH. 1
Sources
- 1. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1379313-04-8|4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid_1379313-04-8_B487735_ãè±èæ ååç½ã [mdfcw.com]
- 4. pubs.acs.org [pubs.acs.org]
